molecular formula C18H21ClFN3 B5303416 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane

1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane

Cat. No. B5303416
M. Wt: 333.8 g/mol
InChI Key: IWTPKAHNUWWYPQ-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to have sedative and hypnotic effects. It has also been shown to have muscle relaxant effects and to reduce seizure activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments is its ability to produce consistent results. It has also been shown to have a relatively low toxicity profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several potential future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One area of research is in the development of new treatments for anxiety disorders, depression, and insomnia. Another area of research is in the development of new drugs that target the GABA receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurology and pharmacology.
Conclusion:
In conclusion, 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-4-pyridin-4-yl-1,4-diamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where it has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and insomnia.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3/c1-14-12-15(6-7-21-14)23-9-3-8-22(10-11-23)13-16-17(19)4-2-5-18(16)20/h2,4-7,12H,3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTPKAHNUWWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane

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